An In-depth Technical Guide to the Synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene
An In-depth Technical Guide to the Synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene
Abstract: This guide provides a comprehensive, technically detailed overview of the synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane (9-BBN-Br), a pivotal reagent in modern organic synthesis. The synthesis is a robust two-stage process commencing with the cyclic hydroboration of commercially available 1,5-cyclooctadiene to form the stable 9-borabicyclo[3.3.1]nonane dimer, ((9-BBN-H)₂), followed by a halogenation step to yield the target compound. This document elucidates the underlying reaction mechanisms, provides validated, step-by-step experimental protocols, and discusses critical safety considerations for handling the air- and moisture-sensitive organoborane intermediates. The content is tailored for researchers, chemists, and drug development professionals requiring a thorough and practical understanding of this essential synthetic transformation.
Introduction
9-Bromo-9-borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN-Br, is a versatile organoborane reagent. Its rigid bicyclic structure imparts exceptional regioselectivity and stereoselectivity in a variety of chemical transformations. While the hydroborating agent 9-BBN is well-known for its utility in the anti-Markovnikov hydration of alkenes, the corresponding bromo derivative, 9-BBN-Br, serves as a valuable precursor for creating B-alkyl, B-alkenyl, B-alkynyl, and B-aryl 9-BBN derivatives. These derivatives are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the stereospecific formation of carbon-carbon bonds.[1]
The synthesis of 9-BBN-Br begins with 1,5-cyclooctadiene, an inexpensive and readily available starting material.[2] The overall process is divided into two distinct, high-yielding stages:
-
Stage 1: Hydroboration. The cyclic hydroboration of 1,5-cyclooctadiene with a borane source, such as borane dimethyl sulfide complex (BH₃·SMe₂), to produce the stable, dimeric 9-borabicyclo[3.3.1]nonane, ((9-BBN-H)₂).[3][4]
-
Stage 2: Bromination. The conversion of the 9-BBN dimer to the final product, 9-BBN-Br. This is typically achieved via reaction with monohaloborane complexes or other bromine sources.[5]
This guide will dissect each stage, focusing on the mechanistic rationale that dictates experimental conditions and the practical details required for successful execution in a laboratory setting.
Stage 1: Synthesis of 9-Borabicyclo[3.3.1]nonane Dimer ((9-BBN-H)₂)
The foundational step is the formation of the 9-BBN framework through the hydroboration of 1,5-cyclooctadiene.[1] This reaction leverages the propensity of borane to add across carbon-carbon double bonds.
Mechanism of Cyclic Hydroboration
The reaction proceeds via a concerted, syn-addition of a B-H bond across each of the two double bonds of 1,5-cyclooctadiene.[6] The process can be visualized as follows:
-
First Hydroboration: The borane reagent (BH₃) first adds to one of the double bonds of the cyclooctadiene ring. Boron, being the electrophilic end of the polarized B-H bond, attaches to the less sterically hindered carbon, although in this symmetrical diene, the initial regiochemistry is moot.[7]
-
Intramolecular Hydroboration: The resulting organoborane intermediate undergoes a rapid intramolecular hydroboration, where a remaining B-H bond adds across the second double bond within the same molecule. This cyclization is highly favored and leads to the formation of the rigid bicyclo[3.3.1]nonane skeleton.[8]
-
Dimerization: In solution and in the solid state, the monomeric 9-BBN-H is unstable and readily dimerizes.[1] Two molecules associate via bridging hydride bonds, forming the exceptionally stable (9-BBN-H)₂ dimer. This dimeric structure is characterized by a distinctive infrared absorption band around 1560 cm⁻¹ (B-H-B).[3]
The use of sterically demanding borane reagents like 9-BBN enhances selectivity in subsequent reactions.[9] The formation of 9-BBN itself from a simple borane source and 1,5-cyclooctadiene is a classic example of creating a selective reagent in situ or as a stable, isolable solid.[7][9]
Experimental Protocol: Synthesis of 9-BBN-Br
This protocol describes the direct synthesis from 1,5-cyclooctadiene using monobromoborane-dimethyl sulfide. [5] Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 1,5-Cyclooctadiene (COD) | 108.18 | 10.8 g (12.5 mL) | 0.100 | Distilled prior to use |
| Monobromoborane-dimethyl sulfide | 154.87 | 15.5 g | 0.100 | Handle in fume hood |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | Anhydrous |
| Pentane | 72.15 | ~200 mL | - | Anhydrous |
Procedure
-
Setup: Equip a flame-dried 250-mL flask with a magnetic stir bar and septum, under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with 10.8 g (0.100 mol) of 1,5-cyclooctadiene and 50 mL of anhydrous dichloromethane.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add 15.5 g (0.100 mol) of monobromoborane-dimethyl sulfide complex to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for an additional 2 hours.
-
Isolation: Remove the solvent and the volatile dimethyl sulfide under reduced pressure. The crude product is obtained as a viscous oil or solid.
-
Purification: The crude 9-BBN-Br can be purified by distillation under high vacuum or by crystallization. For crystallization, dissolve the crude product in a minimum amount of warm pentane and cool to -20°C. The product will crystallize as a white solid, which can be isolated by filtration (under inert atmosphere) and dried under vacuum.
Characterization
The final product, 9-BBN-Br, and the intermediate dimer should be characterized to confirm their identity and purity. The primary technique for boron-containing compounds is ¹¹B NMR spectroscopy.
-
(9-BBN-H)₂ Dimer: The ¹¹B NMR spectrum in C₆D₆ shows a characteristic signal at approximately δ 28 ppm. [3]* 9-BBN-Br: The ¹¹B NMR spectrum is expected to show a singlet at approximately δ 78-80 ppm, a significant downfield shift compared to the dimer, indicative of the boron atom being bonded to the more electronegative bromine atom.
¹H and ¹³C NMR spectroscopy can also be used to confirm the bicyclic carbon skeleton.
Safety and Handling
-
Pyrophoric and Air-Sensitive Reagents: Borane-dimethyl sulfide complex and organoborane intermediates like 9-BBN are air- and moisture-sensitive. [10]While the crystalline 9-BBN dimer is reasonably stable for brief handling in air, it is best practice to handle all reagents and products strictly under an inert atmosphere. [3][11]* Corrosive Materials: Brominating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Solvents: Anhydrous, flammable solvents are used. Ensure all operations are performed away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of 9-Bromo-9-borabicyclo[3.3.1]nonane from 1,5-cyclooctadiene is a well-established and reliable process that proceeds in two key stages. The initial cyclic hydroboration yields the stable 9-BBN dimer, a valuable reagent in its own right, which can then be converted to the target 9-BBN-Br. Alternatively, a more direct route using monobromoborane complexes can be employed. A thorough understanding of the underlying mechanisms and adherence to strict anhydrous and anaerobic techniques are paramount for achieving high yields and purity. The resulting 9-BBN-Br is an indispensable tool for synthetic chemists, enabling the construction of complex molecular architectures through selective C-C bond formation.
References
- (No author provided). (n.d.). Current time information in Pasuruan, ID. Google Search.
- (No author provided). (n.d.). 9-Bromo-9-borabicyclo[3.3.1]nonane | 22086-45-9. Benchchem.
-
(No author provided). (n.d.). Brown Hydroboration. Organic Chemistry Portal. Retrieved from [Link]
-
Soderquist, J. A., & Brown, H. C. (1993). 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses, 70, 169. doi:10.15227/orgsyn.070.0169. Retrieved from [Link]
-
(No author provided). (2022, November 29). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
(No author provided). (2022, August 12). 9.9: Addition of Boron Hydrides to Alkenes. Organoboranes. Chemistry LibreTexts. Retrieved from [Link]
-
Brown, H. C., & Midland, M. M. (1988). bicyclo[3.3.1]nonan-9-one. Organic Syntheses, 63, 117. doi:10.15227/orgsyn.063.0117. Retrieved from [Link]
-
(No author provided). (n.d.). 9-Borabicyclo(3.3.1)nonane. Wikipedia. Retrieved from [Link]
-
(No author provided). (2024, April 26). The bulky borane 9-BBN was developed to enhance the selectivity o... Study Prep in Pearson+. Retrieved from [Link]
-
Alvarez-Idaboy, J. R. (2020). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Educación Química, 31(1), 118-131. doi:10.34098/2078-3949.37.1.7. Retrieved from [Link]
-
Brown, H. C., & Kulkarni, S. U. (1977). Hydroboration. 53. Cyclic hydroboration of 1,5-cyclooctadiene with monohaloborane complexes. A simple, convenient synthesis of B-halo-9-borabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 42(25), 4169–4171. doi:10.1021/jo00445a044. Retrieved from [Link]
-
Kwan, E. E. (2015, February 28). (1) synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Harvard University. Retrieved from [Link]
- Brown, H. C. (1976). Preparation of 9-BBN. U.S. Patent No. 3,984,479.
-
Smith, A. D., & Jones, C. (2018). boron containing materials through a hydroboration cascade of small cyclic dienes. (Doctoral dissertation, University of St Andrews). Retrieved from [Link]
-
(No author provided). (2024, May 27). a. Show how 1 is formed by hydroboration of 1,5 -cyclooctadiene.b. What p.. Filo. Retrieved from [Link]
-
Knights, E. F., & Brown, H. C. (1968). Cyclic hydroboration of 1,5-cyclooctadiene. A simple synthesis of 9-borabicyclo[3.3.1]nonane, an unusually stable dialkylborane. Journal of the American Chemical Society, 90(19), 5280–5281. doi:10.1021/ja01021a057. Retrieved from [Link]
-
(No author provided). (n.d.). 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. Retrieved from [Link]
-
Brown, H. C., & Zaidlewicz, M. (2001). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Aldrichimica Acta, 34(3), 75-88. Retrieved from [Link]
-
Correia, C. A., & van der Eycken, E. V. (2016). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. European Journal of Organic Chemistry, 2016(13), 2315-2319. doi:10.1002/ejoc.201600234. Retrieved from [Link]
-
El-Malah, A. A., & El-Sayed, R. (2008). Synthesis of some cyclooctane-based pyrazines and quinoxalines. Arkivoc, 2008(14), 166-179. Retrieved from [Link]
-
(No author provided). (n.d.). (9-BBN-D)2;9-BORABICYCLO-[3.3.1]-NONANE-D - Optional[11B NMR]. SpectraBase. Retrieved from [Link]
-
(No author provided). (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
(No author provided). (n.d.). (9-BBN-D)2;9-BORABICYCLO-[3.3.1]-NONANE-D. SpectraBase. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Brown Hydroboration [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
